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Compound of Interest

Compound Name: Ethyl 2-cyano-2-methylpropanoate

Cat. No.: B015815 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and

spectrometric data for Ethyl 2-cyano-2-methylpropanoate (CAS No. 1572-98-1). Due to the

limited availability of published experimental spectra for this specific compound, this document

presents a detailed analysis based on predicted data, supplemented with information from

analogous compounds. This guide is intended to assist researchers in the identification,

characterization, and quality control of Ethyl 2-cyano-2-methylpropanoate.
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Property Value

IUPAC Name Ethyl 2-cyano-2-methylpropanoate

Synonyms
Ethyl 2-cyano-2-methylpropionate, 2-Cyano-2-

methylpropanoic acid ethyl ester

CAS Number 1572-98-1

Molecular Formula C₇H₁₁NO₂

Molecular Weight 141.17 g/mol

Chemical Structure

Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for Ethyl 2-cyano-2-methylpropanoate. These

predictions are based on established principles of spectroscopy and analysis of structurally

similar compounds.

¹H NMR (Proton NMR) Data (Predicted)
Solvent: CDCl₃, Reference: TMS (0 ppm)
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Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~ 4.25 Quartet (q) 2H -O-CH₂-CH₃

~ 1.60 Singlet (s) 6H -C(CN)(CH₃)₂

~ 1.30 Triplet (t) 3H -O-CH₂-CH₃

¹³C NMR (Carbon NMR) Data (Predicted)
Solvent: CDCl₃

Chemical Shift (δ) (ppm) Assignment

~ 170 C=O (Ester carbonyl)

~ 120 C≡N (Nitrile)

~ 62 -O-CH₂-CH₃

~ 40 -C(CN)(CH₃)₂ (Quaternary carbon)

~ 25 -C(CN)(CH₃)₂

~ 14 -O-CH₂-CH₃

IR (Infrared) Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹) Intensity Assignment

~ 2980-2940 Medium C-H stretch (alkane)

~ 2245 Medium-Weak C≡N stretch (nitrile)

~ 1745 Strong C=O stretch (ester)

~ 1250 Strong C-O stretch (ester)

MS (Mass Spectrometry) Data (Predicted)
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m/z Relative Intensity (%) Assignment

141 10 [M]⁺ (Molecular ion)

112 40 [M - C₂H₅]⁺

96 100 [M - OCH₂CH₃]⁺

69 80 [M - COOCH₂CH₃]⁺

43 30 [C₃H₇]⁺

29 50 [C₂H₅]⁺

Experimental Protocols
The following are generalized methodologies for the acquisition of NMR, IR, and MS data,

which can be readily adapted for the analysis of Ethyl 2-cyano-2-methylpropanoate.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of

deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

¹H NMR Acquisition: Tune and shim the spectrometer to optimize the magnetic field

homogeneity. Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters

include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of

scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of

scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically

required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C

nucleus.

IR Spectroscopy
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the

neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
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Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Acquire a background spectrum of the clean plates first, followed by the spectrum of the

sample. The instrument software will automatically ratio the sample spectrum to the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or

acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph

(GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

Ionization: Utilize a suitable ionization technique. Electron ionization (EI) is common for GC-

MS and provides extensive fragmentation for structural elucidation. Electrospray ionization

(ESI) is a soft ionization technique often used with LC-MS that typically produces the

protonated molecular ion [M+H]⁺.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: A detector records the abundance of each ion at a specific m/z value.

Data Analysis: The resulting mass spectrum shows the relative abundance of the molecular

ion (M⁺) and various fragment ions. The fragmentation pattern can be analyzed to deduce

the structure of the molecule.

Visualization of Key Structural Features and
Spectroscopic Correlations
The following diagram illustrates the structure of Ethyl 2-cyano-2-methylpropanoate and

highlights the key functional groups and their expected spectroscopic signatures.
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Sample Preparation

Spectroscopic Analysis

Data Interpretation

Synthesis & Purification

Purity Check (e.g., TLC, GC)

NMR (¹H, ¹³C) FTIR Mass Spectrometry

Structure Elucidation

Data Archiving
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To cite this document: BenchChem. [Spectroscopic and Spectrometric Profiling of Ethyl 2-
cyano-2-methylpropanoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b015815#spectroscopic-data-nmr-ir-ms-of-ethyl-2-
cyano-2-methylpropanoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b015815?utm_src=pdf-body-img
https://www.benchchem.com/product/b015815#spectroscopic-data-nmr-ir-ms-of-ethyl-2-cyano-2-methylpropanoate
https://www.benchchem.com/product/b015815#spectroscopic-data-nmr-ir-ms-of-ethyl-2-cyano-2-methylpropanoate
https://www.benchchem.com/product/b015815#spectroscopic-data-nmr-ir-ms-of-ethyl-2-cyano-2-methylpropanoate
https://www.benchchem.com/product/b015815#spectroscopic-data-nmr-ir-ms-of-ethyl-2-cyano-2-methylpropanoate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b015815?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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